

Application Notes and Protocols: 2-(4-Methylphenyl)morpholine in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine

Cat. No.: B1352103

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Introduction

2-(4-Methylphenyl)morpholine is a heterocyclic organic compound belonging to the phenylmorpholine class. This class of compounds, structurally related to the stimulant phenmetrazine, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific research on **2-(4-Methylphenyl)morpholine** is limited, its close structural analogs, particularly 3-methyl-2-(4-methylphenyl)morpholine (also known as 4-methylphenmetrazine or 4-MPM), have been investigated for their effects on monoamine transporters. These transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) are crucial targets for the development of therapeutics for a range of neurological and psychiatric disorders.^[1] This document provides an overview of the potential applications of **2-(4-Methylphenyl)morpholine**, drawing inferences from the activities of its analogs, and presents detailed experimental protocols for its synthesis and biological evaluation.

Potential Applications in Medicinal Chemistry

Based on the pharmacological profile of its analogs, **2-(4-Methylphenyl)morpholine** holds potential as a scaffold for the development of novel therapeutic agents targeting the central nervous system. The primary mechanism of action for related compounds involves the

modulation of monoamine neurotransmitter levels in the synaptic cleft by interacting with their respective transporters.[2][3]

Monoamine Reuptake Inhibition and Release

Substituted phenylmorpholines are known to act as monoamine releasers and/or reuptake inhibitors.[1] This dual activity can lead to stimulant effects. The para-methyl substitution on the phenyl ring, as seen in 4-MPM, has been shown to result in a non-selective releasing profile at DAT, NET, and SERT.[4] This suggests that **2-(4-Methylphenyl)morpholine** could serve as a lead compound for the development of agents for conditions such as:

- Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing dopamine and norepinephrine levels in the prefrontal cortex.
- Depression: Through the modulation of serotonin and norepinephrine.
- Narcolepsy: Due to its potential stimulant properties.

Analgesic and Anti-inflammatory Potential

While direct evidence is not yet available for **2-(4-Methylphenyl)morpholine**, the broader morpholine scaffold is present in various compounds with analgesic and anti-inflammatory properties. Further investigation into this potential application is warranted.

Quantitative Data Summary

The following tables summarize the in vitro monoamine transporter activity of the closely related analog, 3-methyl-**2-(4-methylphenyl)morpholine** (4-MPM). These values provide an expected range of activity for **2-(4-Methylphenyl)morpholine** and a benchmark for its biological evaluation.

Table 1: Monoamine Transporter Uptake Inhibition by 4-MPM[2]

Transporter	IC50 (nM)
Dopamine (DAT)	1930
Norepinephrine (NET)	1930
Serotonin (SERT)	408

Table 2: Monoamine Release Potency of 4-MPM[4]

Transporter	EC50 (nM)
Dopamine (DAT)	227
Norepinephrine (NET)	62
Serotonin (SERT)	86

Experimental Protocols

Synthesis of 2-(4-Methylphenyl)morpholine

This protocol is adapted from the synthesis of 3-methyl-2-(4-methylphenyl)morpholine.[2]

The key modification is the use of a different starting material to yield the desired product without the 3-methyl group.

Materials:

- 2-Bromo-1-(4-methylphenyl)ethan-1-one
- Ethanolamine
- Sodium borohydride (NaBH₄)
- Concentrated sulfuric acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)

- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine
- Deionized water

Procedure:

- Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one.
 - Dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) in dichloromethane.
 - Add ethanolamine (2 equivalents) dropwise at room temperature.
 - Stir the reaction mixture for 24 hours at room temperature.
 - Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Step 2: Reduction of the Ketone.
 - Dissolve the crude product from Step 1 in methanol.
 - Cool the solution to 0°C in an ice bath.
 - Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C .
 - Stir the reaction mixture at room temperature for 2 hours.
 - Quench the reaction by the slow addition of deionized water.
 - Extract the product with dichloromethane.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Step 3: Cyclization to form **2-(4-Methylphenyl)morpholine**.
 - Dissolve the crude alcohol from Step 2 in dichloromethane.
 - Add concentrated sulfuric acid (2 equivalents) dropwise at 0°C.
 - Stir the reaction mixture at room temperature for 12 hours.
 - Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution.
 - Extract the product with dichloromethane.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford **2-(4-Methylphenyl)morpholine**.

In Vitro Monoamine Transporter Activity Assays

The following protocols describe methods to determine the interaction of **2-(4-Methylphenyl)morpholine** with monoamine transporters.

1. Monoamine Transporter Uptake Inhibition Assay:

Materials:

- HEK293 cells stably expressing human DAT, NET, or SERT.
- [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Test compound (**2-(4-Methylphenyl)morpholine**) at various concentrations.
- Scintillation cocktail and a scintillation counter.

Procedure:

- Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
- On the day of the assay, wash the cells with assay buffer.
- Pre-incubate the cells with various concentrations of **2-(4-Methylphenyl)morpholine** or vehicle for 10-20 minutes at 37°C.
- Initiate the uptake by adding the respective radiolabeled monoamine ([³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT) at a concentration near its K_m value.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lyse the cells and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

2. Monoamine Release Assay:

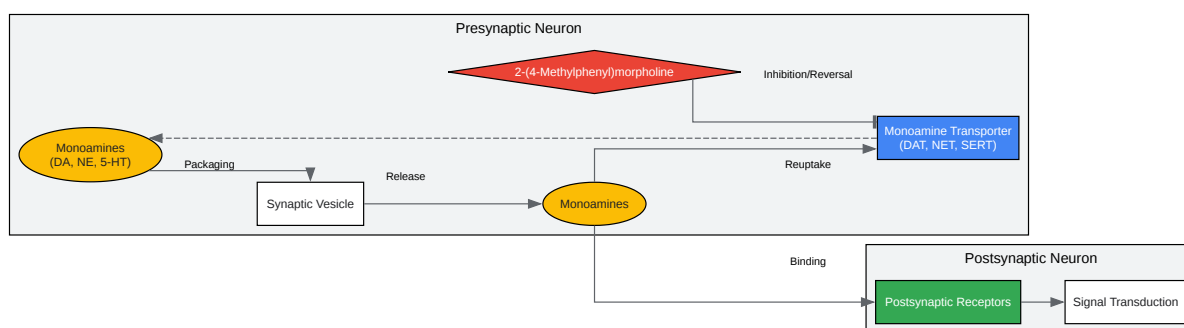
Materials:

- Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
- [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
- Assay buffer.
- Test compound (**2-(4-Methylphenyl)morpholine**) at various concentrations.
- Scintillation cocktail and a scintillation counter.

Procedure:

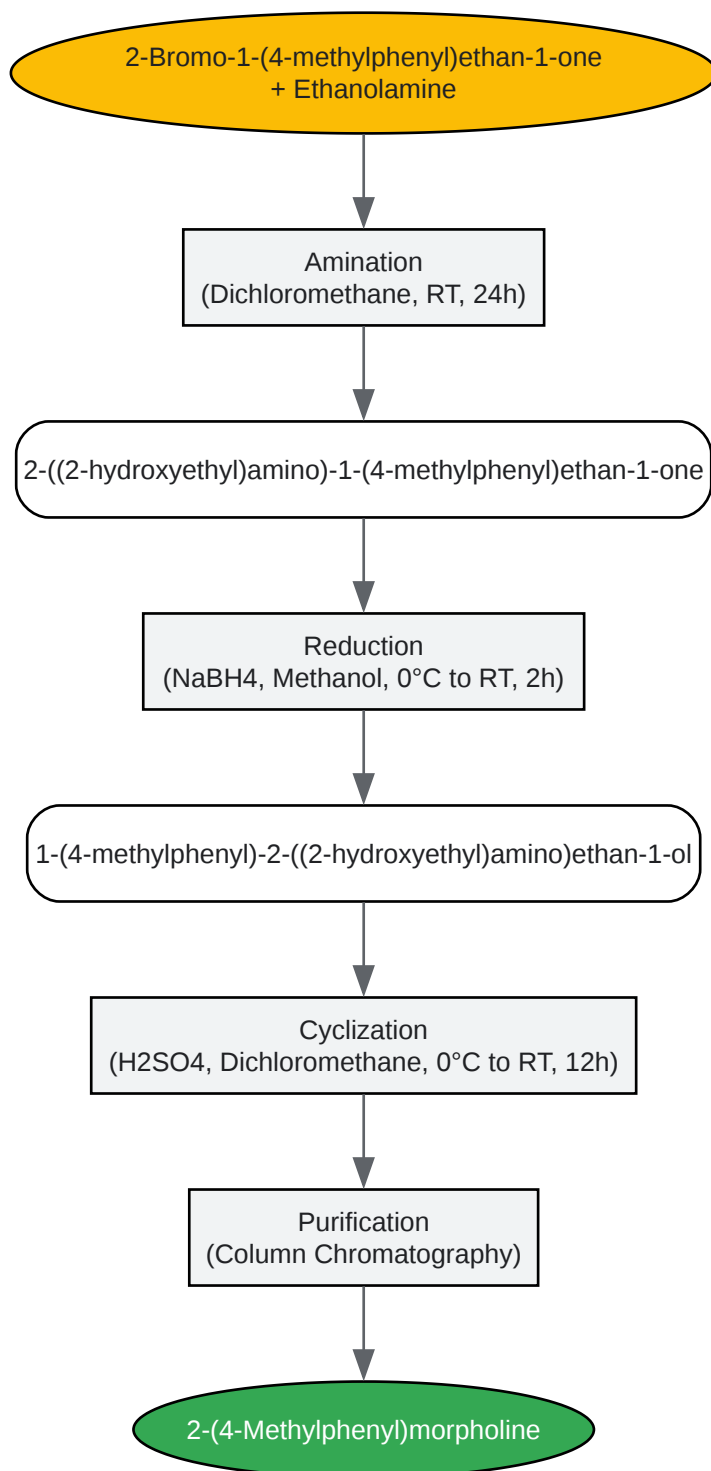
- Pre-load the synaptosomes with the respective radiolabeled monoamine by incubating them in assay buffer containing the radioligand for 30 minutes at 37°C.
- Wash the synaptosomes to remove excess radioligand.
- Resuspend the pre-loaded synaptosomes in fresh assay buffer.
- Add various concentrations of **2-(4-Methylphenyl)morpholine** or vehicle to initiate release.
- Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
- Pellet the synaptosomes by centrifugation.
- Measure the radioactivity in the supernatant, which represents the released monoamine.
- Calculate the percent release at each concentration of the test compound and determine the EC50 value by non-linear regression analysis.

Visualizations



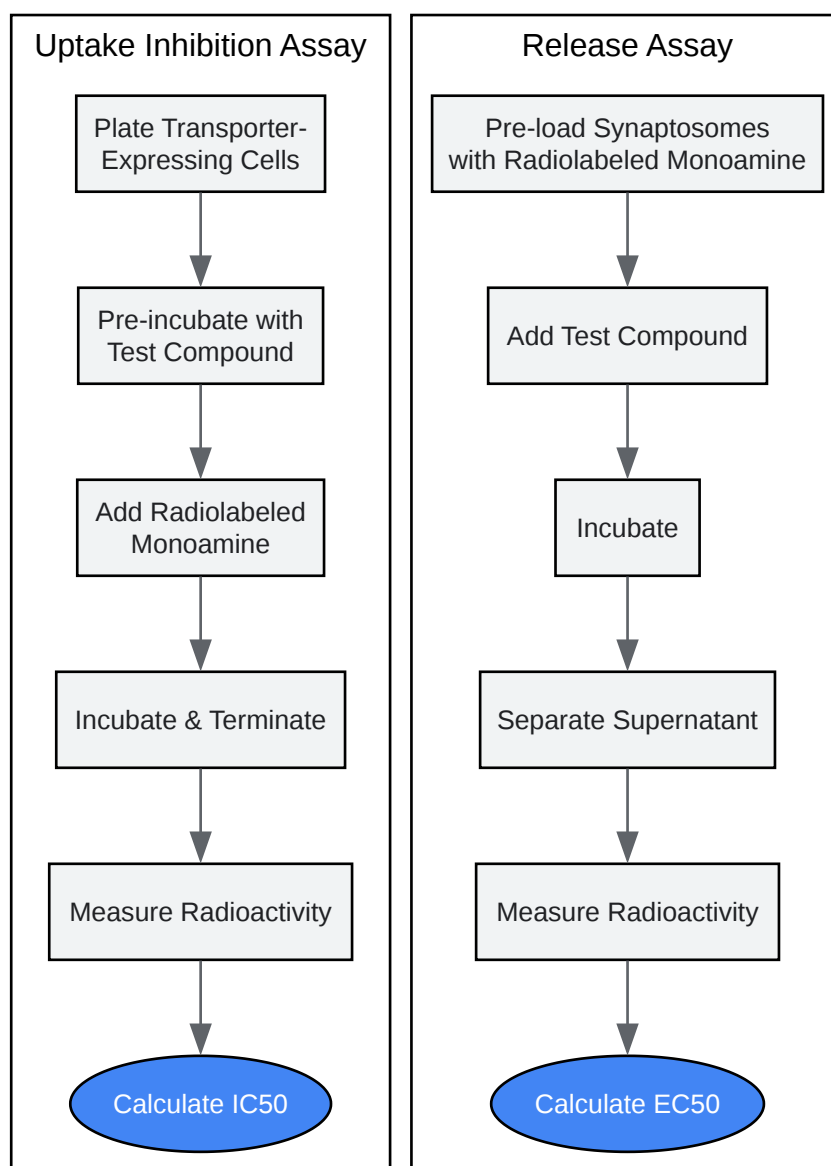
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Caption: Proposed mechanism of action of **2-(4-Methylphenyl)morpholine**.



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Caption: Synthetic workflow for **2-(4-Methylphenyl)morpholine**.



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Caption: Experimental workflows for in vitro monoamine transporter assays.

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